4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is a synthetic organic compound that features a complex structure combining pyridine, pyrrolidine, and pyrimidine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under basic conditions.
Bromination of Pyridine: The bromination of pyridine is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated pyridine is then coupled with the pyrrolidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methoxylation of Pyrimidine:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.
Major Products Formed
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of azide or other substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the study of cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine
- 4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine
- 4-{3-[(3-Iodopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine
Uniqueness
Compared to its analogs, 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-20-14-6-13(17-9-18-14)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALKFVSBQCSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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